2-(3-Fluoro-4-methoxyphenyl)ethanimidamide hydrochloride is a chemical compound that has garnered attention in pharmaceutical research due to its potential therapeutic applications. This compound belongs to the class of N-substituted amides, which are often explored for their biological activity, particularly in the context of cancer treatment and other diseases.
The compound can be synthesized through various chemical processes, which are discussed in detail in the synthesis section. Its structure includes a fluorine atom and a methoxy group, which are known to influence its pharmacological properties.
This compound is classified as an ethanimidamide derivative, with specific functional groups that enhance its biological activity. Its classification within the broader category of organic compounds highlights its significance in medicinal chemistry.
The synthesis of 2-(3-Fluoro-4-methoxyphenyl)ethanimidamide hydrochloride can be achieved through several methods, including traditional organic synthesis techniques and more modern approaches such as microwave-assisted synthesis.
The synthesis often requires careful control of reaction parameters such as temperature, time, and concentration of reactants to optimize yield and minimize side reactions. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed to monitor the progress of the synthesis and confirm the structure of the final product.
The molecular structure of 2-(3-Fluoro-4-methoxyphenyl)ethanimidamide hydrochloride features:
The molecular formula is , with a molecular weight of approximately 224.7 g/mol. The presence of fluorine and methoxy groups significantly influences the compound's electronic properties, potentially enhancing its binding affinity to biological targets.
The compound can participate in various chemical reactions typical for amides and aromatic compounds:
Reactions involving this compound may require specific catalysts or reagents to promote desired pathways while minimizing unwanted byproducts. Reaction conditions such as pH, temperature, and solvent are critical for achieving optimal results.
The mechanism of action for 2-(3-Fluoro-4-methoxyphenyl)ethanimidamide hydrochloride is primarily linked to its interaction with biological targets involved in disease processes, particularly cancer.
Experimental studies have indicated that compounds with similar structures exhibit significant activity against various cancer cell lines, suggesting potential efficacy for 2-(3-Fluoro-4-methoxyphenyl)ethanimidamide hydrochloride in oncology .
Relevant data includes melting point ranges and solubility profiles obtained from experimental studies .
2-(3-Fluoro-4-methoxyphenyl)ethanimidamide hydrochloride has potential applications in:
2-(3-Fluoro-4-methoxyphenyl)ethanimidamide hydrochloride emerged from targeted efforts to optimize the bioactivity of benzimidazole-based pharmacophores. This compound belongs to a class of molecules designed to exploit the privileged scaffold of benzimidazole derivatives, which are established in oncology for their antiproliferative properties. Benzimidazole nuclei serve as structural backbones in multiple FDA-approved drugs (e.g., Bendamustine for hematologic malignancies) due to their capacity for diverse binding interactions with biological targets like kinases and DNA [5]. The integration of fluorine and methoxy groups into the ethanimidamide architecture specifically aimed to enhance target affinity and metabolic stability. Early discovery research positioned this compound within collections of unique chemicals curated for oncology screening, where Sigma-Aldrich listed it under their AldrichCPR program for early-stage investigators [1] [2]. Its structural framework aligns with patented benzimidazole inhibitors targeting proliferation pathways, such as PI3K-β/B-Raf and sodium channel modulators [5]. Research indicates that analogues featuring halogenated aryl substitutions exhibit improved activity against cancer cell lines, with fluorine’s electronegativity contributing to strengthened target engagement.
Table 1: Notable Benzimidazole-Based Anticancer Agents and Structural Features [5]
Drug Name | Molecular Target | Key Structural Moieties |
---|---|---|
Bendamustine | DNA alkylator | Chloroethylamine, benzimidazole |
Veliparib | PARP inhibitor | Benzamide, benzimidazole |
This compound | Under investigation | 3-Fluoro-4-methoxyphenyl, ethanimidamide |
The compound is chemically designated as C₉H₁₂ClFN₂O, confirmed via SMILES string (COC1=CC=C(CC(N)=N)C=C1F.Cl) and InChIKey (SHROYAJKJCXIFM-UHFFFAOYSA-N) [1] [3]. It falls within the N-heterocyclic amidine class, characterized by a protonated acetamidine core (-C(=NH)NH₂·HCl) linked to a 3-fluoro-4-methoxyphenyl group through an ethylene spacer. This classification distinguishes it from simpler amidines (e.g., acetamidine hydrochloride) by its extended aromatic substitution pattern, which augments steric and electronic complexity [6]. Compared to its non-fluorinated analog 2-(4-methoxyphenyl)ethanimidamide hydrochloride (C₉H₁₃ClN₂O), the 3-fluoro modification reduces basicity and enhances lipid solubility, evidenced by calculated logP differences [9]. Key molecular descriptors include:
Table 2: Comparative Molecular Features of Ethanimidamide Derivatives [1] [3] [9]
Compound | Molecular Formula | Substituent Pattern | Predicted CCS (Ų) [M+H]⁺ |
---|---|---|---|
2-(3-Fluoro-4-methoxyphenyl)ethanimidamide·HCl | C₉H₁₂ClFN₂O | 3-F, 4-OCH₃ | 137.0 |
2-(4-Methoxyphenyl)ethanimidamide·HCl | C₉H₁₃ClN₂O | 4-OCH₃ | 135.2* |
Acetamidine hydrochloride | C₂H₇ClN₂ | None | 98.3* |
*CCS = Collision Cross Section; *estimated from analogous structures
The synergistic effects of the 3-fluoro and 4-methoxy groups critically govern the compound’s pharmacodynamic profile. Fluorine’s high electronegativity (3.98 Pauling scale) induces a strong electron-withdrawing effect, which:
Concurrently, the 4-methoxy moiety contributes:
Table 3: Electronic and Steric Effects of Aryl Substituents [5] [10]
Substituent Position | Electronic Contribution | Impact on Bioactivity |
---|---|---|
3-Fluoro | σₚ = 0.34 (Hammett constant) | ↑ Binding affinity (H-bonding, dipolar interactions) |
4-Methoxy | σₚ = -0.27 | ↑ Lipophilicity; ↓ oxidative metabolism |
Combined 3-F/4-OMe | Δσₚ = 0.61 | Optimal charge distribution for target selectivity |
In benzimidazole drug design, such substitutions correlate with enhanced activity against tyrosine kinases and tubulin polymerization—validating this compound’s strategic functionalization [5]. The fluorine atom may also act as a bioisostere for enzyme-bound water or hydroxyl groups, further rationalizing its inclusion in this pharmacophore.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7